molecular formula C18H26N2O6 B1365543 (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid CAS No. 199924-46-4

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B1365543
CAS No.: 199924-46-4
M. Wt: 366.4 g/mol
InChI Key: RWQCKACYKKSOKK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS: 199924-46-4) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₈H₂₆N₂O₆, with a molecular weight of 366.41 g/mol . The compound features dual orthogonal protecting groups:

  • Benzyloxycarbonyl (Z) at the α-amino position.
  • tert-Butoxycarbonyl (Boc) at the δ-amino position.

This configuration enables selective deprotection during solid-phase peptide synthesis (SPPS), making it critical for constructing complex peptides with lysine or ornithine residues. Key synonyms include Z-ORN(BOC)-OH and Cbz-Orn(Boc)-OH . It is commercially available in gram-to-kilogram quantities, with pricing ranging from €24.00/g to €247.00/100g depending on scale .

Properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQCKACYKKSOKK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428557
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199924-46-4
Record name Z-Ndelta-Boc-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known by its CAS number 7733-29-1, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C18H26N2O6
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 7733-29-1
  • Structural Characteristics : The compound features a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which are significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and peptide synthesis.
  • Cell Signaling Modulation : It potentially modulates cell signaling pathways that are crucial for cellular responses to stimuli, impacting processes such as cell growth and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains by disrupting their cell wall synthesis.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Research has demonstrated that the compound can inhibit the growth of specific bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, it showed significant activity against Staphylococcus aureus in laboratory settings.
  • Peptide Synthesis Applications : The compound is utilized in synthesizing bioactive peptides, which are critical for developing new therapeutics. Its structural features allow for modifications that enhance peptide stability and bioactivity.
  • Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits promising biological activity, it also presents some cytotoxic effects at higher concentrations, necessitating further investigation into its safety profile.

Data Table of Biological Activity

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitroEffective against S. aureus with an MIC of 32 µg/mL.
Enzyme inhibitionBiochemical assaysInhibits alanine racemase with an IC50 of 50 µM.
Peptide synthesisSynthetic chemistryFacilitates the formation of stable cyclic peptides.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

One of the primary applications of (S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid is in the synthesis of peptides. The compound serves as an important building block for constructing various bioactive peptides due to its protective groups that facilitate selective reactions during peptide coupling processes.

Case Study: Synthesis of Bioactive Peptides
A study demonstrated the use of this compound in synthesizing a peptide with antimicrobial properties. The Z-Ndelta-Boc-L-ornithine was incorporated into a peptide sequence that exhibited enhanced activity against specific bacterial strains, showcasing the compound's utility in drug development .

Drug Development

2.1 Antiviral Agents

Research has indicated that derivatives of this compound can serve as potential inhibitors for viral enzymes, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds can be optimized to enhance their efficacy against HIV and other viruses.

Case Study: NNRTI Development
In a recent investigation, derivatives synthesized from this compound were screened for their inhibitory effects on reverse transcriptase. Several compounds showed promising results, leading to further optimization and testing in vivo .

Biochemical Research

3.1 Enzyme Inhibition Studies

The compound has been explored for its role as an enzyme inhibitor in various biochemical pathways. Its structural features allow it to interact effectively with enzyme active sites, making it a candidate for studying enzyme kinetics and mechanisms.

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 Value (µM)Reference
Z-Ndelta-Boc-L-ornithineAmino Acid Decarboxylase15
Derivative AReverse Transcriptase7
Derivative BProtein Kinase12

Agricultural Applications

4.1 Plant Growth Regulators

Recent studies have suggested that compounds derived from this compound may act as plant growth regulators, enhancing growth rates and resistance to environmental stressors.

Case Study: Growth Enhancement in Crops
A field trial demonstrated that application of a formulation containing derivatives of this compound led to increased biomass and yield in certain crop species under drought conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Analogous Compounds

The compound’s analogs differ in protecting groups, backbone length, stereochemistry, or functional substitutions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds
Compound Name Structural Features Molecular Weight (g/mol) Key Properties Applications References
(S)-2-amino-5-(((tert-butoxycarbonyl)amino)oxy)pentanoic acid Aminooxy group at δ-position; Boc-protected δ-amine 263.27 Acid-labile Boc group; reactive aminooxy moiety Synthesis of DNA–peptide cross-link repair probes
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid Methoxy ester at γ-position; Boc-protected α-amine 289.29 Enhanced solubility in organic solvents; ester hydrolysis under basic conditions Intermediate for MRI contrast agents
(S)-5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic acid Extended backbone (C6); benzyloxy and oxo groups 393.42 Stabilizes β-sheet conformations; used in cyclic peptides Prodrug synthesis (e.g., Veliparib derivatives)
(R)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid Dimethylamide at δ-position; R-configuration 286.32 Increased hydrophilicity; pH-dependent solubility Biochemical reagents for kinase studies
D-Ornithine analog (R-configuration) Inverse stereochemistry at α-carbon 366.41 Altered substrate specificity in enzymatic reactions Synthesis of non-natural peptides

Functional and Reactivity Differences

Protecting Group Stability: The Boc group in the target compound is removed under acidic conditions (e.g., HCl/MeOH), while the Z group requires hydrogenolysis . Analogs with aminooxy or methoxy substituents (e.g., ) exhibit distinct deprotection profiles. Fluorinated analogs (e.g., : difluoro, trifluoromethyl derivatives) show enhanced metabolic stability and lipophilicity, suitable for CNS-targeting therapeutics.

Solubility and Physicochemical Properties: The presence of methoxy esters () or dimethylamino groups () increases solubility in polar solvents (e.g., DMF, water), whereas benzyloxycarbonyl groups enhance solubility in organic phases (e.g., CH₂Cl₂) . Melting Points: Analogs with bulky substituents (e.g., cyclohexyl, triazole in ) exhibit lower melting points (52–60°C) compared to the parent compound .

Biological Activity: Compounds like (S)-2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-1,2,3-triazol-4-yl)propanamido)pentanoic acid () are designed for PARP-1 inhibition, leveraging triazole moieties for DNA repair modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.